Cas no 106147-65-3 (1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]-)
106147-65-3 structure
Product Name:1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]-
CAS No:106147-65-3
MF:C17H15FN2
MW:266.312807321548
CID:214488
PubChem ID:3064989
Update Time:2025-04-19
1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]-
- 1H-Imidazole,4-[2-(4-fluorophenyl)-2-phenylethyl]- (9CI)
- 5-[2-(4-fluorophenyl)-2-phenylethyl]-1H-imidazole
- 1H-Imidazole, 4-(2-(4-fluorophenyl)-2-phenylethyl)-
- 4-(2-(4-Fluorophenyl)-2-phenylethyl)-1H-imidazole
- BRN 4189547
- DTXSID90909937
- 106147-65-3
-
- Inchi: 1S/C17H15FN2/c18-15-8-6-14(7-9-15)17(10-16-11-19-12-20-16)13-4-2-1-3-5-13/h1-9,11-12,17H,10H2,(H,19,20)
- InChI Key: DMLFVXMQXYRKHV-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC=CC=1)CC1=CN=CN1
Computed Properties
- Exact Mass: 265.11422
- Monoisotopic Mass: 266.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- Density: 1.196
- Boiling Point: 409.9°Cat760mmHg
- Flash Point: 201.7°C
- Refractive Index: 1.61
- PSA: 25.78
- LogP: 3.92340
1H-Imidazole,5-[2-(4-fluorophenyl)-2-phenylethyl]- Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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